molecular formula C17H14O4 B2604595 3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one CAS No. 55222-45-2

3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one

Cat. No. B2604595
CAS RN: 55222-45-2
M. Wt: 282.295
InChI Key: KKCZGLKUBFTVDJ-UHFFFAOYSA-N
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Description

3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one, also known as GSK-3β inhibitor VIII, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Antioxidant Activities

A study by Rangaswamy et al. (2017) synthesized a new class of functionalized 3-(benzofuran-2-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole scaffolds, which were evaluated for their antimicrobial and antioxidant activities. The compounds exhibited varying degrees of antimicrobial and antioxidant effects, with certain analogues demonstrating significant efficacy compared to standard butylated hydroxy anisole (BHA) (Rangaswamy et al., 2017).

Synthesis and Chemical Properties

Sonoda et al. (1976) investigated the solvolytic reactions of 1-aryl-2,2-bis(o-methoxyphenyl)vinyl halides to produce benzofurans. The study provided insight into the kinetics and mechanisms of benzofuran formation, highlighting the influence of substituents and solvent effects on the reaction outcomes (Sonoda, Kobayashi, & Taniguchi, 1976).

Material Science Applications

Çelik and Coskun (2018) explored the dielectric and thermal properties of methacrylate polymers bearing chalcone side groups, including compounds related to 3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one. Their research aimed at understanding the polymer's behavior in various conditions, which is crucial for their potential application in material science and engineering (Çelik & Coskun, 2018).

Antitumor Agents and Tubulin Polymerization Inhibition

Pieters et al. (1999) conducted a study on a series of related dihydrobenzofuran lignans and benzofurans, assessing their potential anticancer activity. The compounds showed varying degrees of cytotoxicity against human tumor cell lines, with specific derivatives demonstrating promising activity by inhibiting tubulin polymerization, a key process in cell division. This research underscores the potential of benzofuran derivatives as antitumor agents (Pieters et al., 1999).

properties

IUPAC Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O4/c1-20-12-8-6-11(7-9-12)15(18)10-16-13-4-2-3-5-14(13)17(19)21-16/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKCZGLKUBFTVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CC2C3=CC=CC=C3C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(4-methoxyphenyl)-2-oxoethyl]-3H-2-benzofuran-1-one

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